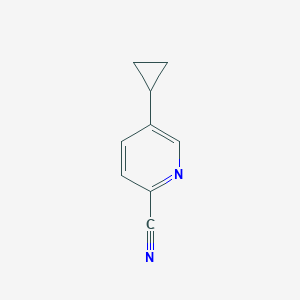

5-Cyclopropylpicolinonitrile

Overview

Description

5-Cyclopropylpicolinonitrile (5-CPN) is an organic compound belonging to the picolinonitrile family. It is a white solid that is soluble in polar solvents such as water and alcohols. 5-CPN is widely used in scientific research and in lab experiments. It has a wide range of applications and is used in various fields such as biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-Cyclopropylpicolinonitrile is a compound of interest in the synthesis and development of various pharmacologically active molecules. Its applications span across different areas of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic effects. For instance, research into the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles has shown promising anticancer activities. These compounds, synthesized from polyhalo isophthalonitriles, demonstrated significant growth inhibitory activities against various human cell lines, suggesting their potential as anti-cancer agents (Yan et al., 2013). Another study highlighted an improved and scalable synthesis method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor for the treatment of anemia, showcasing the versatility of picolinonitrile derivatives in drug development (Lei et al., 2015).

Chemical Synthesis and Methodology Development

This compound also plays a crucial role in the development of new chemical synthesis methodologies. For example, a study demonstrated the use of picolinamide as an auxiliary in the palladium-catalyzed C-H arylation of cyclopropanes. This method allows for the efficient synthesis of cis-substituted cyclopropylpicolinamides, highlighting the utility of picolinonitrile derivatives in facilitating novel synthetic routes (Roman & Charette, 2013).

Nanomedicine and Drug Delivery

The structural features of picolinonitrile derivatives are also being explored in the field of nanomedicine and drug delivery systems. Research into DNA-based nanomedicine has shown that DNA tetrahedrons modified with DNA aptamers can effectively target cancer cells. This approach enhances the therapeutic efficacy of drugs like 5-fluorouracil by improving their targeting ability, thus reducing side effects and increasing treatment effectiveness (Zhan et al., 2019).

Properties

IUPAC Name |

5-cyclopropylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPERFVXHAWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647749 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188918-74-3 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

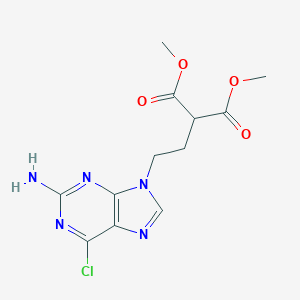

Synthesis routes and methods I

Procedure details

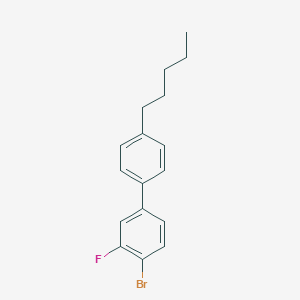

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

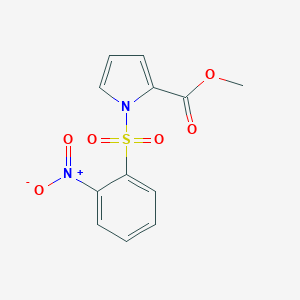

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)